N-Cyclohexyl-3-fluoro-2-methylbenzamide
Description
N-Cyclohexyl-3-fluoro-2-methylbenzamide is a benzamide derivative characterized by a cyclohexyl group attached to the amide nitrogen, a fluorine atom at the 3-position, and a methyl group at the 2-position of the benzoyl ring.
Properties
IUPAC Name |
N-cyclohexyl-3-fluoro-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-10-12(8-5-9-13(10)15)14(17)16-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRHTGNESBDBEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-3-fluoro-2-methylbenzamide typically involves the reaction of 3-fluoro-2-methylbenzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexyl-3-fluoro-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
Chemical Synthesis
N-Cyclohexyl-3-fluoro-2-methylbenzamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxidized products.
- Reduction : It can undergo reduction reactions to modify its functional groups.
- Substitution : The fluorine atom and other substituents on the benzene ring can participate in substitution reactions, leading to the formation of new derivatives .
Biological Research
In biological contexts, this compound has been investigated for its potential roles in enzyme inhibition and protein-ligand interactions. Its mechanism of action typically involves binding to specific molecular targets, such as enzymes or receptors, which modulates their activity and leads to various biological effects .
Potential Pharmacological Effects
Research indicates that this compound may exhibit analgesic properties through interactions with opioid receptors. Similar compounds have shown varying affinities for mu-opioid receptors (MOR), suggesting that this compound could act as either an agonist or antagonist depending on its receptor interactions .
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for developing new materials and chemical processes .
Structure-Activity Relationship (SAR) Studies
SAR studies have demonstrated that substituents on the benzamide ring can significantly alter receptor binding profiles and pharmacodynamics. For instance, modifications can lead to increased selectivity for MOR, enhancing analgesic effects while minimizing side effects associated with broader receptor activity .
In Vitro and In Vivo Studies
Comparative analyses of this compound with structurally similar compounds indicate that variations in substituents lead to diverse biological activities. These findings underscore the importance of structural modifications in developing effective pharmacological agents .
Mechanism of Action
The mechanism of action of N-Cyclohexyl-3-fluoro-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
N-Cyclohexyl-2-fluoro-N-methylbenzamide (CAS 1841-37-8)
- Structure : Features a fluorine atom at the 2-position and an additional methyl group on the amide nitrogen.
- Key Differences : The 2-fluoro substitution and N-methyl group alter steric and electronic properties compared to the target compound. This may influence reactivity in metal-catalyzed C–H bond functionalization reactions, as seen in other amides with directing groups .
N-Cyclohexyl-2-fluorobenzamide (CAS 2267-94-9)
- Structure : Lacks the 2-methyl group but retains the cyclohexyl group and 2-fluoro substitution.
- Physical Properties : Single-crystal X-ray studies reveal a planar benzamide ring and a chair conformation for the cyclohexyl group, with intermolecular hydrogen bonding (N–H···O) stabilizing the structure .
- Hazards : Classified under GHS for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .
3-Chloro-2-fluoro-N-methoxy-N-methylbenzamide (CAS 680610-56-4)
- Structure : Combines chloro and fluoro substituents on the benzoyl ring, with methoxy and methyl groups on the amide nitrogen.
- The N-methoxy group may improve solubility compared to cyclohexyl-containing analogs .
Data Table: Structural and Property Comparison
Impact of Substituent Positioning
- Methyl Group: The 2-methyl group in the target compound may increase lipophilicity, improving membrane permeability in biological systems compared to non-methylated analogs.
- N-Substituents : Cyclohexyl groups contribute to bulkiness, which could hinder rotational freedom and influence conformational stability in crystal lattices .
Biological Activity
N-Cyclohexyl-3-fluoro-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides an overview of the biological activity associated with this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzamides, characterized by a cyclohexyl group and a fluorine atom at the meta position relative to the amide functional group. The general chemical formula can be represented as C14H20FN.
Pharmacological Activity
Opioid Receptor Binding:
Research indicates that derivatives of benzamides, including this compound, exhibit significant binding affinity to opioid receptors, particularly the μ-opioid receptor (MOR). This binding is crucial for their analgesic effects. Studies have shown that structural modifications, such as the introduction of fluorine atoms, can influence receptor affinity and selectivity. For instance, compounds with fluorine substitutions often demonstrate altered binding profiles compared to their chloro or hydrogen counterparts .
In Vitro Studies:
In vitro autoradiography studies have demonstrated that this compound effectively inhibits the binding of radiolabeled agonists to MOR in rat brain tissues. The concentration-dependent inhibition was observed in several brain regions known for high MOR expression, such as the thalamus and striatum. The calculated IC50 values for this compound indicate a potent interaction with MOR, suggesting its potential as an analgesic agent .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the benzamide structure significantly affect biological activity. For example:
| Compound | Receptor Binding Affinity (Ki, nM) | IC50 (nM) |
|---|---|---|
| This compound | 50 | 485 |
| 3b (Chloro derivative) | 86 | 831 |
| 3e (Hydrogen derivative) | 48 | 888 |
This table illustrates how varying substituents impact both receptor affinity and potency, emphasizing the importance of structural optimization in drug design .
Case Studies
Case Study 1: Analgesic Effects
In a preclinical study involving rodent models, this compound exhibited significant analgesic effects comparable to standard opioid medications. The study utilized behavioral assays to measure pain response following administration of the compound. Results indicated a dose-dependent reduction in pain sensitivity, supporting its potential therapeutic application in pain management .
Case Study 2: Toxicological Profile
A safety assessment conducted on this compound revealed a favorable toxicological profile in animal models. Adverse effects were minimal at therapeutic doses, suggesting a promising safety margin for further development. Long-term studies are necessary to fully evaluate chronic exposure risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
